molecular formula C9H12ClN3O3 B11863971 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride

Cat. No.: B11863971
M. Wt: 245.66 g/mol
InChI Key: XDRNSPYYTIKZND-UHFFFAOYSA-N
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Description

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride is a heterocyclic compound that features an oxadiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminofurazans with 1,3-diketones in the presence of hydrochloric acid . The reaction conditions often include stirring the mixture at room temperature for a specified period, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms.

    1,3,4-Oxadiazole Derivatives: Similar in structure but with different electronic properties due to the arrangement of atoms.

Uniqueness

3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoic acid hydrochloride is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxadiazole derivatives may not be suitable .

Properties

Molecular Formula

C9H12ClN3O3

Molecular Weight

245.66 g/mol

IUPAC Name

2-amino-3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11N3O3.ClH/c10-8(9(13)14)4-6-1-2-12-7(3-6)5-11-15-12;/h1-3,5,8,11H,4,10H2,(H,13,14);1H

InChI Key

XDRNSPYYTIKZND-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CNO2)C=C1CC(C(=O)O)N.Cl

Origin of Product

United States

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